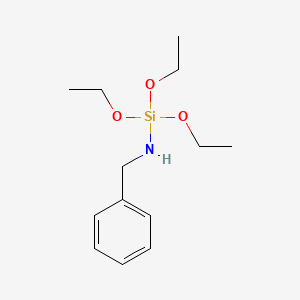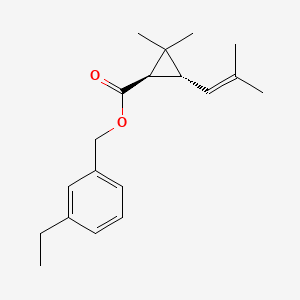![molecular formula C10H14N2S2 B14410153 Propanedinitrile, [bis(propylthio)methylene]- CAS No. 80596-43-6](/img/structure/B14410153.png)
Propanedinitrile, [bis(propylthio)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [bis(propylthio)methylene]- is an organic compound with the molecular formula C10H14N2S2. This compound is characterized by the presence of two nitrile groups and two propylthio groups attached to a methylene bridge. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [bis(propylthio)methylene]- typically involves the reaction of malononitrile with propylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Propanedinitrile, [bis(propylthio)methylene]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [bis(propylthio)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The propylthio groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanedinitrile, [bis(propylthio)methylene]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanedinitrile, [bis(propylthio)methylene]- involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the propylthio groups can undergo oxidation or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups attached to a methylene bridge.
Vinylidene cyanide: Contains a nitrile group attached to a vinylidene group.
1,1-Dicyanoethylene: Similar structure with two nitrile groups attached to an ethylene bridge.
Uniqueness
Propanedinitrile, [bis(propylthio)methylene]- is unique due to the presence of both nitrile and propylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
80596-43-6 |
|---|---|
Formule moléculaire |
C10H14N2S2 |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
2-[bis(propylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H14N2S2/c1-3-5-13-10(14-6-4-2)9(7-11)8-12/h3-6H2,1-2H3 |
Clé InChI |
GXIFTUBPMSVODB-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(=C(C#N)C#N)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




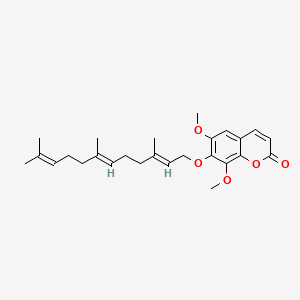
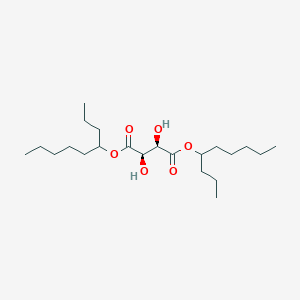



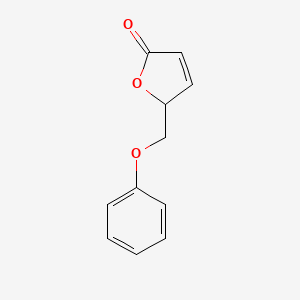
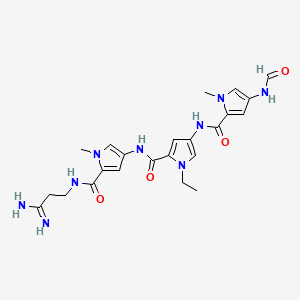
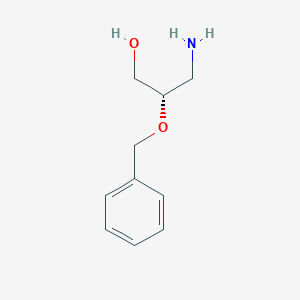
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)
